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Compound of Interest

Compound Name: Dalcetrapib

Cat. No.: B1669777

For Researchers, Scientists, and Drug Development Professionals

Dalcetrapib, a modulator of the cholesteryl ester transfer protein (CETP), was developed to
reduce the risk of cardiovascular events by raising high-density lipoprotein cholesterol (HDL-C)
levels in patients receiving statin therapy. However, its clinical development has yielded
nuanced results, underscoring the complexity of HDL-C modulation in cardiovascular disease.
This guide provides a comprehensive comparison of Dalcetrapib with other lipid-modifying
therapies, supported by data from pivotal clinical trials.

Executive Summary

The landmark dal-OUTCOMES trial, which enrolled over 15,000 patients with a recent acute
coronary syndrome (ACS), demonstrated that while Dalcetrapib was well-tolerated and
increased HDL-C levels by approximately 30-40%, it did not lead to a reduction in
cardiovascular events in a broad patient population.[1][2][3] This neutral outcome prompted
further investigation, leading to the discovery of a significant pharmacogenomic interaction. A
retrospective analysis revealed that the clinical efficacy of Dalcetrapib is dependent on a
specific polymorphism in the adenylate cyclase type 9 (ADCY9) gene.[2][4] Patients with the
AA genotype at the rs1967309 locus experienced a 39% reduction in cardiovascular events
when treated with Dalcetrapib, whereas those with the GG genotype had a 27% increase in
risk.[2][4] This finding has shifted the focus of Dalcetrapib's development towards a precision
medicine approach, with ongoing trials in genetically selected populations. In contrast, other
CETP inhibitors like Anacetrapib have shown a modest cardiovascular benefit, albeit with a
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different lipid-modifying profile that includes significant LDL-C reduction. Other classes of non-

statin therapies, such as ezetimibe and PCSK9 inhibitors, have demonstrated consistent

reductions in cardiovascular events through potent LDL-C lowering.

Data Presentation

The following tables summarize the key quantitative data from major clinical outcome trials of

Dalcetrapib and its comparators.

Table 1: Comparison of Lipid-Modifying Effects

Baseline Baseline
Drug . LDL-C HDL-C
Drug Trial LDL-C HDL-C
Class Change Change
(mgldL) (mgldL)
dal- -
CETP ) Minimal +31% to
Dalcetrapib OUTCOME 76 42
Modulator s effect 40%
CETP Anacetrapi
o REVEAL 61 -17 mg/dL 40 +43 mg/dL
Inhibitor b
CETP Evacetrapi ACCELER
~81 -37% ~45 +130%
Inhibitor b ATE
-24% (in
Cholesterol ) o
) o IMPROVE- combo with Minimal
Absorption Ezetimibe 95 ) ) ~48
. IT simvastatin effect
Inhibitor
)
PCSK9 Evolocuma Minimal
FOURIER 92 -59% ~45
Inhibitor b effect
ODYSSEY
PCSK9 ) Minimal
o Alirocumab OUTCOME 92 -55% ~48
Inhibitor effect
S
Table 2: Comparison of Clinical Outcomes
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. Primary Hazard Ratio
Drug Trial : p-value
Endpoint (95% CI)
CHD death,
nonfatal Ml,

) ischemic stroke,
Dalcetrapib dal-OUTCOMES ] 1.04 (0.93-1.16) 0.52

unstable angina,

or cardiac arrest

with resuscitation

Coronary death,
Anacetrapib REVEAL MI, or coronary 0.91 (0.85-0.97) 0.004

revascularization

CV death, M,
stroke,
hospitalization
Evacetrapib ACCELERATE for unstable 1.01(0.91-1.11) 0.81
angina, or
coronary

revascularization

CV death, M,
unstable angina
hospitalization,
o coronary 0.936 (0.89 -

Ezetimibe IMPROVE-IT o 0.016
revascularization  0.99)
(=30 days post-
randomization),

or stroke

CV death, MI,
stroke,
hospitalization
Evolocumab FOURIER for unstable 0.85(0.79-0.92) <0.001
angina, or
coronary

revascularization
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CHD death,
nonfatal Ml, fatal
or nonfatal
. ODYSSEY ) )
Alirocumab ischemic stroke, 0.85(0.78-0.93) <0.001
OUTCOMES
or unstable

angina requiring

hospitalization

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below to provide a basis for

comparison.

dal-OUTCOMES (Dalcetrapib)

Objective: To determine if Dalcetrapib reduces cardiovascular morbidity and mortality in
patients with recent acute coronary syndrome.[5]

Design: Multicenter, randomized, double-blind, placebo-controlled trial.[5]

Patient Population: Approximately 15,600 patients who had experienced an ACS 4 to 12
weeks prior to randomization.[5]

Inclusion Criteria: Age =45 years, recent ACS.

Exclusion Criteria: Concomitant therapy with other HDL-raising drugs (niacin, fibrates),
triglycerides 2400 mg/dL.[1]

Intervention: Dalcetrapib 600 mg daily or matching placebo, in addition to standard of care.

[1]

Primary Endpoint: A composite of coronary heart disease death, nonfatal myocardial
infarction, ischemic stroke, hospitalization for unstable angina, and resuscitated cardiac
arrest.[1]

Duration: Median follow-up of 31 months.[3]
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REVEAL (Anacetrapib)

» Objective: To assess the efficacy and safety of adding Anacetrapib to intensive statin therapy
in patients with established atherosclerotic vascular disease.

o Design: Randomized, double-blind, placebo-controlled trial.
» Patient Population: Over 30,000 patients with pre-existing atherosclerotic vascular disease.

e Inclusion Criteria: History of myocardial infarction, cerebrovascular atherosclerotic disease,
peripheral vascular disease, or diabetes mellitus with symptomatic coronary artery disease.

 Intervention: Anacetrapib 100 mg daily or matching placebo, in addition to atorvastatin.

o Primary Endpoint: A composite of coronary death, myocardial infarction, or coronary
revascularization.

o Duration: Median follow-up of 4.1 years.

ACCELERATE (Evacetrapib)

» Objective: To evaluate whether the addition of Evacetrapib to standard medical therapy
reduces the risk of cardiovascular events in patients with high-risk vascular disease.

» Design: Multicenter, randomized, double-blind, placebo-controlled trial.
o Patient Population: Approximately 12,000 patients with high-risk vascular disease.

e Inclusion Criteria: Recent acute coronary syndrome, cerebrovascular disease, peripheral
vascular disease, or diabetes with coronary artery disease.

« Intervention: Evacetrapib 130 mg daily or matching placebo.

o Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke,
hospitalization for unstable angina, or coronary revascularization.

o Duration: The trial was terminated early for futility.
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IMPROVE-IT (Ezetimibe)

Objective: To evaluate the incremental clinical benefit of ezetimibe added to simvastatin in
stabilized, high-risk patients presenting with an acute coronary syndrome.

Design: Multicenter, randomized, double-blind, active-control trial.

Patient Population: Over 18,000 patients hospitalized for an acute coronary syndrome within
the preceding 10 days.

Inclusion Criteria: Stabilized after ACS with an LDL-C between 50 and 125 mg/dL.
Intervention: Ezetimibe/simvastatin (10/40 mg) or placebo/simvastatin (40 mg).

Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction,
unstable angina requiring rehospitalization, coronary revascularization (occurring at least 30
days after randomization), or nonfatal stroke.

Duration: Median follow-up of 6 years.

FOURIER (Evolocumab)

Objective: To assess whether the PCSK?9 inhibitor evolocumab, on top of statin therapy,
reduces cardiovascular events in patients with clinically evident atherosclerotic
cardiovascular disease.

Design: Randomized, double-blind, placebo-controlled, event-driven trial.

Patient Population: Over 27,000 patients with established cardiovascular disease and LDL-C
>70 mg/dL on statin therapy.

Inclusion Criteria: History of myocardial infarction, non-hemorrhagic stroke, or symptomatic
peripheral artery disease.

Intervention: Evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo.

Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke,
hospitalization for unstable angina, or coronary revascularization.
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Duration: Median follow-up of 2.2 years.

ODYSSEY OUTCOMES (Alirocumab)

Objective: To determine whether alirocumab, when added to high-intensity statin therapy,
reduces the risk of recurrent ischemic cardiovascular events in patients who have had a
recent acute coronary syndrome.

Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: Nearly 19,000 patients who had an ACS 1 to 12 months previously and
had elevated lipid levels despite high-intensity statin therapy.

Inclusion Criteria: LDL-C =70 mg/dL, non-HDL-C =100 mg/dL, or apolipoprotein B >80
mg/dL.

Intervention: Alirocumab (75 mg or 150 mg every 2 weeks) or placebo.

Primary Endpoint: A composite of death from coronary heart disease, nonfatal myocardial
infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.

Duration: Median follow-up of 2.8 years.
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Caption: CETP-mediated lipid exchange and points of intervention.
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Caption: Pharmacogenomic interaction of Dalcetrapib and ADCY9 genotype.
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Caption: Generalized workflow for Dalcetrapib clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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